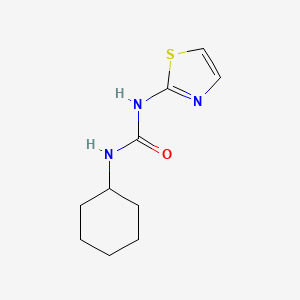

1-Cyclohexyl-3-thiazol-2-yl-urea

Description

Structure

3D Structure

Properties

CAS No. |

83413-52-9 |

|---|---|

Molecular Formula |

C10H15N3OS |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

1-cyclohexyl-3-(1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C10H15N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13,14) |

InChI Key |

QJIPEUZRZQIFSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis of 1-Cyclohexyl-3-thiazol-2-yl-urea and Derivatives

Spectroscopic methods are fundamental to the characterization of molecular structures by probing the interaction of molecules with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For This compound , the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclohexyl ring, the thiazole (B1198619) ring, and the urea (B33335) N-H groups. The cyclohexyl protons would typically appear as a series of complex multiplets in the upfield region (δ 1.0-4.0 ppm). The protons on the thiazole ring would resonate in the aromatic region (δ 6.5-7.5 ppm), with their specific shifts and coupling patterns confirming their positions. The N-H protons of the urea linkage would appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Key signals would include the carbonyl carbon of the urea group (δ ~150-160 ppm), the carbons of the thiazole ring (in the aromatic region), and the aliphatic carbons of the cyclohexyl ring.

While specific spectral data for this compound is not widely published, analysis of related urea derivatives provides representative data.

Table 1: Representative ¹H and ¹³C NMR Data for Urea Derivatives

| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 1,3-Diphenylurea | ¹H NMR | 8.65 (s, 2H), 7.45 (d, 4H), 7.28 (t, 4H), 6.96 (t, 2H) |

| ¹³C NMR | 153.0, 140.2, 129.3, 122.3, 118.7 | |

| 1,3-Di-p-tolylurea googleapis.com | ¹H NMR | 8.48 (s, 2H), 7.32 (d, 4H), 7.07 (d, 4H), 2.24 (s, 6H) |

| ¹³C NMR | 153.1, 137.7, 131.0, 129.6, 118.7, 20.8 |

Spectra recorded in DMSO-d6. Data is illustrative for the urea core.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

For This compound , the IR spectrum would be characterized by several key absorption bands:

N-H Stretching: Typically appears as one or two sharp bands in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding can broaden these peaks.

C-H Stretching: Aliphatic C-H stretches from the cyclohexyl group appear just below 3000 cm⁻¹, while aromatic C-H stretches from the thiazole ring appear just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption between 1630-1680 cm⁻¹ is characteristic of the urea carbonyl group.

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1550-1640 cm⁻¹.

C-N Stretching: These vibrations occur in the 1200-1400 cm⁻¹ region.

Thiazole Ring Vibrations: The C=C and C=N stretching vibrations of the thiazole ring contribute to absorptions in the 1400-1600 cm⁻¹ region. bath.ac.uk

Table 2: Representative IR Absorption Data for a Benzothiazole (B30560) Urea Derivative

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 2-(1-((3-(6-Methoxybenzothiazol-2-yl)ureido)methyl)cyclohexyl)acetic acid nih.gov | N-H Stretch | 3419 |

| Aromatic C-H Stretch | 3174 | |

| C=O Stretch (Urea) | 1605 | |

| C=C Stretch (Aromatic) | 1454 | |

| C-N Stretch | 1297 |

Data obtained via KBr disc.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, can confirm the molecular structure. For This compound (C₁₀H₁₅N₃OS), the expected monoisotopic mass is approximately 225.09 Da. In high-resolution mass spectrometry (HRMS), this value can be measured with high precision to confirm the elemental composition. Typically, under soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 226.10 would be the base peak.

While specific data for the title compound is scarce, a patent for related glucokinase activators reports an HPLC-MS value for a closely related structure, demonstrating the utility of the technique. googleapis.com

Table 3: Predicted Mass Spectrometry Adducts for a Related Cyclohexyl Urea

| Compound | Adduct | m/z (Predicted) |

|---|---|---|

| 1-cyclohexyl-3-(p-tolyl)urea researchgate.net | [M+H]⁺ | 233.16484 |

| [M+Na]⁺ | 255.14678 | |

| [M-H]⁻ | 231.15028 | |

| [M]⁺ | 232.15701 |

Data from computational prediction.

X-ray Diffraction Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated, which can be mathematically transformed into a precise model of the molecular and crystal structure.

This technique provides exact bond lengths, bond angles, and torsional angles. Crucially for urea derivatives, it reveals the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. For instance, the urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), often leading to well-defined supramolecular structures like chains or sheets in the solid state.

Although a crystal structure for This compound is not publicly available, the structure of 1-cyclohexyl-3-(p-tolyl)urea provides a valuable case study. youtube.comyoutube.com The analysis of this similar molecule shows that the cyclohexyl ring adopts a stable chair conformation. youtube.com The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into extended chains. youtube.com This type of hydrogen bonding network is a hallmark of urea-containing crystal structures.

Table 4: Representative Crystallographic Data for 1-cyclohexyl-3-(p-tolyl)urea youtube.comyoutube.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6793(11) |

| b (Å) | 9.0970(7) |

| c (Å) | 11.4964(10) |

| β (°) | 98.008(8) |

| Volume (ų) | 1313.11(19) |

| Z (Molecules/unit cell) | 4 |

Advanced Chiroptical Spectroscopy for Related Chiral Analogs (e.g., Circular Dichroism)

When a molecule is chiral (non-superimposable on its mirror image), it interacts differently with left- and right-circularly polarized light. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), measure this differential absorption. CD spectroscopy is a powerful tool for studying chiral molecules, providing information on their absolute configuration and conformational properties in solution. nih.gov

While This compound itself is achiral, chiral analogs could be synthesized, for example, by introducing a stereocenter on the cyclohexyl ring or by using a chiral substituent on the thiazole ring. For such chiral derivatives, CD spectroscopy would be invaluable.

The technique works by passing circularly polarized light through a sample of the chiral compound. A CD spectrum is a plot of the difference in absorption (ΔA = A_left - A_right) as a function of wavelength. The resulting positive or negative bands (known as Cotton effects) are characteristic of the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be assigned. Furthermore, changes in the CD spectrum can be used to monitor conformational changes or binding interactions with other molecules, such as proteins. Vibrational Circular Dichroism (VCD) is a related technique that extends these principles into the infrared region, providing detailed stereochemical information from vibrational transitions. youtube.com

Biological Activities and Pharmacological Research on 1 Cyclohexyl 3 Thiazol 2 Yl Urea Analogs

Enzyme Inhibition Studies of 1-Cyclohexyl-3-thiazol-2-yl-urea Derivatives

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease.

Research into 1,3,4-thiadiazol-2-yl urea (B33335) derivatives has identified them as a new class of AChE inhibitors. nih.gov In one study, a series of these compounds were synthesized and evaluated, with most showing considerable efficacy in inhibiting AChE. nih.gov For instance, compound 6b , 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridine-3-yl)urea, demonstrated an IC50 value of 1.17 µM, which is comparable in strength to the established AChE inhibitor galanthamine. nih.gov

Similarly, benzimidazole-based thiazole (B1198619) derivatives have been synthesized and assessed for their ability to inhibit both AChE and BChE. mdpi.com All 24 analogs in one study showed significant inhibitory potential against both enzymes, with IC50 values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE. mdpi.com This was benchmarked against Donepezil, a standard drug, which has IC50 values of 2.16 µM and 4.5 µM for AChE and BChE, respectively. mdpi.com

Furthermore, imidazo[2,1-b]thiazole (B1210989) derivatives with a thiosemicarbazide (B42300) moiety have also been investigated as potential AChE inhibitors.

Table 1: Cholinesterase Inhibition by this compound Analogs

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazol-2-yl urea derivatives | Acetylcholinesterase (AChE) | Compound 6b showed potent inhibition with an IC50 of 1.17 µM. nih.gov | nih.gov |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic target for inflammatory and cardiovascular diseases. nih.gov Substituted ureas and carbamates have been identified as potent inhibitors of sEH. nih.gov

The inhibitory activity is influenced by the presence of at least one hydrogen on the nitrogen atoms of the urea or carbamate (B1207046) group and is enhanced by 1,3-disubstitution with large, hydrophobic groups. nih.gov Research has shown that N,N'-disubstituted ureas with a conformationally restricted cis- or trans-1,4-cyclohexane ring adjacent to the urea group exhibit potent sEH inhibition, with activities in the low nanomolar to picomolar range against human sEH. acs.org While both isomers are potent, the trans isomers demonstrate greater metabolic stability. acs.org

The compound trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) is a potent sEH inhibitor with an IC50 of 1.3 nM and shows excellent oral bioavailability. acs.org The incorporation of polar functional groups into one of the alkyl chains of 1,3-disubstituted ureas can improve their water solubility without significantly compromising their inhibitory potency, provided the polar group is positioned at a sufficient distance from the central urea carbonyl. drugbank.comsigmaaldrich.com

Studies on sulfonyl urea derivatives have also revealed their potential as sEH inhibitors. nih.gov By replacing the adamantyl group with other lipophilic units, researchers have developed urea derivatives with aryl sulfonyl groups that show subnanomolar inhibition of human sEH. nih.gov

Table 2: sEH Inhibition by Urea Derivatives

| Compound Series | Key Structural Features | Potency | Reference |

|---|---|---|---|

| N,N'-disubstituted ureas | cis- or trans-1,4-cyclohexane α to urea | Low nM to pM IC50 values | acs.org |

| 1,3-Disubstituted ureas | Polar functional groups on alkyl chain | Maintained potency with improved solubility | drugbank.comsigmaaldrich.com |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. researchgate.netnih.gov It is a significant virulence factor in various pathogenic bacteria, including Helicobacter pylori, making it a target for the treatment of associated infections. researchgate.netnih.govresearchgate.net

A series of 5-nitrofuran-2-yl-thiadiazole compounds linked to different cyclohexyl-2-(phenylamino)acetamides were designed and synthesized as urease inhibitors. nih.gov These compounds demonstrated good inhibitory potential, with IC50 values ranging from 0.94 to 6.78 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.50 µM). nih.gov The most active compound in this series, 8g , which has a thiophene (B33073) substituent, exhibited an IC50 of 0.94 µM and was found to be a non-competitive inhibitor. researchgate.netnih.gov

Another study focused on imidazo[2,1-b]thiazole derivatives. nih.govresearchgate.net A series of sulfonates and sulfamates with this scaffold showed potent urease inhibition. nih.govresearchgate.net Compound 2c from this series was a particularly potent competitive inhibitor, with an IC50 value of 2.94 µM, approximately 8-fold more potent than thiourea. nih.govresearchgate.net

Table 3: Urease Inhibition by Thiazole Derivatives

| Compound Series | Most Potent Compound | IC50 Value (µM) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| 5-Nitrofuran-2-yl-thiadiazole derivatives | 8g (with thiophene substituent) | 0.94 | Non-competitive | researchgate.netnih.gov |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov Thiazole derivatives have been investigated for their potential to inhibit LOX. nih.gov

A study evaluating organosilicon-containing thiazole derivatives found that all tested compounds inhibited soybean lipoxygenase activity. nih.gov The most potent among them was 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide (19) , which displayed an ID50 of 0.01 mmol. nih.gov

Mycobacterial DprE1 Enzyme Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. newtbdrugs.orgnih.gov DprE1 inhibitors are a novel class of anti-TB agents that are active against drug-resistant strains of Mycobacterium tuberculosis. newtbdrugs.org

Benzothiazolylpyrimidine-5-carboxamides have been developed as DprE1 inhibitors. nih.gov A structure-based drug design approach led to the synthesis of several derivatives, with compounds 7a , 7e , 7f , and 7o showing potent activity against M. tuberculosis. nih.gov Notably, compounds 7a and 7o were found to be highly selective for DprE1. nih.gov

In another approach, benzothiazinone (BTZ) analogs have been evaluated as irreversible inhibitors of DprE1. plos.org Through covalent docking and molecular dynamics simulations, several BTZ analogs were identified that exhibited higher binding affinities to DprE1 than the known inhibitor PBTZ169. plos.org

Table 4: DprE1 Inhibition by Heterocyclic Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| Benzothiazolylpyrimidine-5-carboxamides | Compounds 7a and 7o were highly selective and potent inhibitors. | nih.gov |

Other Enzyme Targets

Research into urea derivatives has identified significant inhibitory activity against enzymes beyond the more commonly studied kinases. Specifically, pyrazoline-based urea analogs have been investigated as dual inhibitors of urease and α-glucosidase. acs.org

A series of 1,3,5-triaryl-2-pyrazoline derivatives demonstrated noteworthy inhibitory potential against both enzymes. acs.org In urease inhibition assays, nearly all synthesized analogs showed greater potency than the standard, thiourea (IC₅₀ = 21.37 ± 0.26 μM), with IC₅₀ values ranging from 9.13 ± 0.25 to 18.42 ± 0.42 μM. acs.org The activity was influenced by the types of substituents on the aromatic rings. acs.org For α-glucosidase inhibition, the same series of compounds displayed IC₅₀ values between 114.57 ± 1.35 and 462.94 ± 1.23 μM. acs.org Compound 2m , which features a 2-CF₃ electron-withdrawing group on its phenyl ring, was identified as a potent dual inhibitor for both urease and α-glucosidase. acs.org

Table 1: Urease and α-Glucosidase Inhibitory Activity of Selected Pyrazoline Analogs

| Compound | Urease IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) |

|---|---|---|

| 2c | 10.14 ± 0.11 | 114.57 ± 1.35 |

| 2g | 9.13 ± 0.25 | 201.25 ± 1.12 |

| 2k | 11.23 ± 0.33 | 124.21 ± 1.15 |

| 2m | 9.75 ± 0.15 | 135.42 ± 1.05 |

| 2o | 10.21 ± 0.19 | 129.54 ± 1.25 |

| Thiourea (Standard) | 21.37 ± 0.26 | N/A |

Data sourced from ACS Omega. acs.org

Receptor Ligand and Modulatory Activities

Analogs featuring urea moieties have been identified as potent antagonists for the human adenosine (B11128) A₃ receptor. Studies on N-phenyl-N′-quinazolin-4-ylurea and N-phenyl-N′-isoquinolin-1-ylurea derivatives have provided significant insights into their structure-activity relationships. vu.nl

It was discovered that adding a phenyl or heteroaryl substituent on the quinazoline (B50416) or isoquinoline (B145761) ring system enhanced the adenosine A₃ receptor affinity. vu.nl Further investigation into substitutions on the phenylurea portion revealed that an electron-donating group, such as a methyl or methoxy (B1213986) group, at the 2-position of the phenyl ring increased affinity for the human adenosine A₃ receptor. vu.nl For instance, the 2-methoxy analogue VUF5386 showed high affinity with a Kᵢ value of 87 nM. vu.nl

Combining the optimal substituents led to the development of VUF5574 (N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea), a highly potent and selective human adenosine A₃ receptor antagonist with a Kᵢ value of 4 nM. vu.nl This compound demonstrated over 2500-fold selectivity against A₁ and A₂ₐ receptors and acted as a competitive antagonist in functional assays. vu.nl Another class of antagonists based on thiazole and thiadiazole heterocycles has also been developed, with VUF5472 emerging as a potent and highly selective adenosine A₁ antagonist with a Kᵢ value of 20 nM. nih.gov

Table 2: Adenosine Receptor Affinity of Selected Urea Analogs

| Compound | Target Receptor | Kᵢ (nM) |

|---|---|---|

| VUF5574 | Adenosine A₃ | 4 |

| VUF5386 | Adenosine A₃ | 87 |

| VUF5472 | Adenosine A₁ | 20 |

Data sourced from VU Research Portal and research on Thiazole and thiadiazole analogues. vu.nlnih.gov

Beyond adenosine receptors, research has explored the interaction of urea derivatives with other receptor systems. A study focused on synthesizing a series of 1-aryl-2-aminoimidazoline urea derivatives to assess their activity on the μ-opioid receptor (MOP). nih.gov The goal was to identify compounds with modulatory effects, which could offer a safer alternative to classical opioid agonists. nih.gov

Functional in vitro tests revealed that one of the synthesized compounds acted as a negative allosteric modulator (NAM) of the human MOP receptor. nih.gov While this compound showed no biological activity on its own, it was able to inhibit β-arrestin recruitment when co-administered with the MOP receptor agonist DAMGO. nih.gov This finding points to the potential of urea-based structures to allosterically modulate GPCRs, representing a promising avenue for developing novel therapeutics. nih.gov

Antimicrobial Efficacy Investigations of this compound Analogs

The thiazole-urea scaffold is a prominent feature in the development of new antimicrobial agents, with numerous studies demonstrating the efficacy of its analogs against a wide range of bacteria and fungi.

Analogs of this compound have shown significant antibacterial properties. A series of diarylureas bearing a benzothiazole (B30560) nucleus, designed as analogs of the antimicrobial agent triclocarban (B27905), were synthesized and tested. mdpi.com Among them, compounds 2bF and 2eC exhibited high activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL, which is more potent than triclocarban itself (MIC of 16 µg/mL). mdpi.com Furthermore, compound 2bB was found to be much more active than triclocarban against Enterococcus faecalis. mdpi.com

Other research on pyrazole-based urea and thiourea derivatives also revealed potent antimicrobial activity. nih.gov Compound 7a (a 3,4-dichlorophenyl derivative) was highly effective against S. aureus with a MIC of 0.25 μg/mL, while compound 7j (a 2,4-difluorophenyl derivative) showed strong activity against Mycobacterium tuberculosis with a MIC of 1 μg/mL. nih.gov

Studies on benzothiazole derivatives containing a (thio)urea moiety have also reported potent antibacterial effects. nih.gov Compounds 21a-c displayed significant activity against S. aureus (MIC 0.03–0.06 μg/mL) and S. pyogenes (MIC 0.06–0.12 μg/mL). nih.gov Additionally, newly synthesized 1,3-thiazole derivatives have been evaluated, with benzo[d]thiazole derivatives 13 and 14 showing promising antibacterial activity against both methicillin-resistant S. aureus (MRSA) and Escherichia coli at MICs of 50–75 μg/mL. nih.gov

Table 3: Antibacterial Activity of Selected this compound Analogs

| Compound | Organism | MIC (μg/mL) | Source |

|---|---|---|---|

| 2bF | Staphylococcus aureus | 8 | mdpi.com |

| 2eC | Staphylococcus aureus | 8 | mdpi.com |

| 7a | Staphylococcus aureus | 0.25 | nih.gov |

| 7j | Mycobacterium tuberculosis | 1 | nih.gov |

| 21a-c | Staphylococcus aureus | 0.03-0.06 | nih.gov |

| 13 | MRSA, E. coli | 50-75 | nih.gov |

| 14 | MRSA, E. coli | 50-75 | nih.gov |

Data compiled from multiple sources. mdpi.comnih.govnih.govnih.gov

The antifungal potential of this compound analogs has also been a subject of investigation. In a study of (thio)urea benzothiazole derivatives, compounds were tested against a panel of fungi. nih.gov The research screened compounds against five fungal species, including Penicillium citrinum, Candida albicans, and Aspergillus niger, using a serial plate dilution method. nih.gov The tested compounds demonstrated moderate to good fungal inhibition at concentrations ranging from 12.5 to 100 μg/mL. nih.gov

Similarly, an investigation into a new series of 1,3-thiazole and benzo[d]thiazole derivatives evaluated their in vitro antifungal activity against Aspergillus niger. nih.gov Benzo[d]thiazole derivatives 13 and 14 were found to have significant antifungal activity, with MIC values in the range of 50–75 μg/mL. nih.gov In contrast, the 1,3-thiazole derivative 12 showed more moderate activity, with a MIC between 125–150 μg/mL against A. niger. nih.gov These results indicate that the benzannelated 1,3-thiazole structure positively influences antifungal efficacy. nih.gov

Table 4: Antifungal Activity of Selected this compound Analogs

| Compound/Series | Organism(s) | Activity/MIC (μg/mL) | Source |

|---|---|---|---|

| (Thio)Urea Benzothiazoles | C. albicans, A. niger, P. citrinum | Moderate to good inhibition at 12.5-100 | nih.gov |

| 12 | Aspergillus niger | 125-150 | nih.gov |

| 13 | Aspergillus niger | 50-75 | nih.gov |

| 14 | Aspergillus niger | 50-75 | nih.gov |

Data compiled from Molecules and Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. nih.govnih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The global health challenge posed by tuberculosis (TB), particularly with the rise of drug-resistant strains, has spurred research into new chemical entities. Analogs of this compound have emerged as a promising class of compounds in this fight.

Research has demonstrated that urea and thiourea derivatives incorporating a thiazole ring exhibit significant in vitro activity against Mycobacterium tuberculosis (Mtb). For instance, a series of isoxazole (B147169) carboxylic acid methyl ester-based thiourea derivatives were synthesized and evaluated for their anti-TB potential. Within this series, an aliphatic cyclohexyl-bearing thiourea analogue (5o) displayed excellent potency, inhibiting the growth of the drug-susceptible Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov This highlights the importance of the cyclohexyl group for activity.

In another study, N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives were synthesized and tested against the M. tuberculosis H37Rv strain. One of the compounds in this series exhibited good antitubercular activity with a MIC value of 3.12 µg/ml. researchgate.net Further research into 1,2,3-triazole incorporated thiazolylcarboxylate derivatives also identified compounds with potent antitubercular activity. Notably, compound 8h from this series showed excellent activity with a MIC of 1.56 µg/mL, equivalent to the standard drug Ciprofloxacin. nih.gov These findings underscore the potential of the thiazolyl-urea scaffold in developing new antitubercular agents.

Table 1: Antitubercular Activity of Selected Thiazolyl-Urea Analogs

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Cyclohexyl thiourea analogue (5o) | M. tuberculosis H37Rv | 2 | nih.gov |

| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine deriv. (C1) | M. tuberculosis H37Rv | 3.12 | researchgate.net |

| Triazole-thiazolylcarboxylate deriv. (8h) | M. tuberculosis H37Rv | 1.56 | nih.gov |

| Triazole-thiazolylcarboxylate deriv. (7h) | M. tuberculosis H37Rv | 3.12 | nih.gov |

| Triazole-thiazolylcarboxylate deriv. (8i) | M. tuberculosis H37Rv | 6.25 | nih.gov |

Antineoplastic Activity Research

The quest for novel anticancer agents has led to the investigation of heterocyclic urea derivatives, which are known to inhibit various kinases involved in tumorigenesis. nih.gov Thiazolyl-urea analogs have shown considerable promise in this area.

A series of novel 5-substituted thiazolyl urea derivatives were synthesized and evaluated for their antileukemic activity. Compound 12k from this series demonstrated potent efficacy against human leukemic cell lines, with IC50 values of 29 nM for THP-1 cells and 98 nM for MV-4-11 cells. nih.gov This indicates high potency and potential for development as an antileukemic agent.

Further studies on N-Aryl-N′-2-thiazolyl-urea derivatives revealed significant anticancer activity across various human cancer cell lines. researchgate.netresearchgate.net For example, certain compounds showed promising activity against lung (A549), colon (HCT116), liver (HePG2), and pancreatic (PACA2) cancer cell lines, with some derivatives exhibiting IC50 values lower than the reference drug Doxorubicin. researchgate.net Specifically, compound 9 showed an IC50 of 12.4 μM against HePG2 liver cancer cells. researchgate.net

Additionally, newly synthesized thiazole derivatives were tested for their in vitro cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines. One derivative, compound 4c , was identified as the most active, with IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively. mdpi.com This compound also showed inhibitory activity against the VEGFR-2 enzyme with an IC50 of 0.15 µM, suggesting a potential mechanism of action related to angiogenesis inhibition. mdpi.com

Table 2: Antineoplastic Activity of Selected Thiazolyl-Urea Analogs

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| 12k | THP-1 | Leukemia | 29 nM | nih.gov |

| 12k | MV-4-11 | Leukemia | 98 nM | nih.gov |

| Compound 9 | HePG2 | Liver Cancer | 12.4 µM | researchgate.net |

| Compound 9 | HCT116 | Colon Cancer | 17.8 µM | researchgate.net |

| Compound 7 | PACA2 | Pancreatic Cancer | 44.4 µM | researchgate.net |

| Compound 8 | PACA2 | Pancreatic Cancer | 22.4 µM | researchgate.net |

| Compound 4c | MCF-7 | Breast Cancer | 2.57 µM | mdpi.com |

| Compound 4c | HepG2 | Liver Cancer | 7.26 µM | mdpi.com |

Anti-inflammatory Response Modulation

Thiazole and thiazolidinone derivatives have been investigated for their ability to modulate inflammatory responses, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are key mediators of inflammation.

A series of benzo[d]thiazole analogs were synthesized and evaluated for their anti-inflammatory effects. Several compounds displayed excellent activity, and subsequent enzymatic assays revealed that they were weak inhibitors of COX-1 but exhibited moderate to potent inhibitory effects against COX-2. nih.gov For example, compound 2d showed a COX-2 inhibition IC50 of 0.28 μM with a selectivity index (SI) of 18.6, indicating a preference for COX-2. nih.gov Similarly, compound 2g had a COX-2 IC50 of 0.35 μM and an SI of 15.2. nih.gov

In another study, 2-imino-4-thiazolidinone derivatives were evaluated for their COX-1/COX-2 inhibitory activity. Compound 25c emerged as a potent COX-2 inhibitor with an IC50 of 3.29 μM and a high selectivity index of 29.00. nih.gov These findings suggest that the thiazole-urea scaffold can be a valuable template for designing selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Table 3: COX-2 Inhibition by Selected Thiazole Analogs

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |

| 2d | 0.28 | 5.2 | 18.6 | nih.gov |

| 2g | 0.35 | 5.3 | 15.2 | nih.gov |

| 3d | 0.77 | 5.5 | 7.2 | nih.gov |

| 25c | 3.29 | 95.4 | 29.00 | nih.gov |

| 24b | 1.06 | 4.5 | 4.24 | nih.gov |

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial drugs. Studies have been conducted to understand how thiazole-based compounds bind to DNA. Research on imidazolidine (B613845) and thiazolidine-based isatin (B1672199) derivatives revealed their ability to interact with double-stranded DNA (ds-DNA). mdpi.com Spectrophotometric analysis showed that these compounds bind to DNA, with binding constants (Kb) indicating the strength of this interaction. For instance, the imidazolidine derivative IST-02 and the thiazolidine (B150603) derivative IST-04 were found to bind to DNA, suggesting a potential mechanism for their observed cytotoxicity against cancer cell lines. mdpi.com

In a separate study, metal complexes of a pyrazine–thiazole ligand, 4-(2-(2-(1-(pyrazin-2-yl)ethylidene)hydrazinyl)-thiazol-4-yl)-benzonitrile (PyztbH), were synthesized and their interaction with calf thymus DNA (CTDNA) was investigated. rsc.org Spectroscopic methods indicated that the compounds bind to CTDNA through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA helix. The binding constants (Kb) were in the order of 10^4 M^-1, signifying a moderate binding affinity. rsc.org Molecular docking studies further supported that these compounds fit well into the active sites of DNA. rsc.org Such studies provide valuable insights into the molecular mechanisms by which these compounds may exert their biological effects.

Antiviral Properties

The thiazole nucleus is a component of several compounds with a wide range of biological activities, including antiviral action. mdpi.com Thiazole derivatives have been reported in patent literature to be active against a variety of viruses, such as influenza viruses, coronaviruses, herpes viruses, and human immunodeficiency viruses (HIV). nih.gov For example, the FDA-approved drug Ritonavir (B1064), used in the treatment of HIV/AIDS, contains a thiazole moiety and functions as a protease inhibitor. jchemrev.com Research has also shown that certain benzothiazole-containing ureas, like frentizole, can reduce herpes simplex and influenza virus activity. nih.gov The mechanism for some of these (thio)ureabenzothizoles is believed to be the inhibition of viral enzymes like DNA topoisomerase or HIV reverse transcriptase. nih.gov This broad-spectrum potential makes thiazolyl-urea analogs an interesting scaffold for the development of new antiviral therapeutics. nih.gov

Antiparasitic Investigations

Neglected tropical diseases caused by parasites, such as Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei), require new therapeutic options. Thiazole-containing compounds have been explored for their antiparasitic potential.

In one study, a series of 1,2,3-triazole analogs were evaluated for their efficacy against T. cruzi. Three derivatives, 1d , 1f , and 1g , showed potent activity against the trypomastigote form of the parasite, with IC50 values of 0.21 µM, 1.23 µM, and 2.28 µM, respectively. nih.gov These values are significantly more potent than the reference drug benznidazole. nih.gov

Another investigation focused on conformationally constrained thiosemicarbazone analogs as inhibitors of cruzain, a key protease in T. cruzi. This study indicated that halogen atom substitution at the aryl position improved both cruzain inhibition and antiparasitic activity. nih.gov While direct studies on this compound are limited in this specific area, the promising results from related thiazole structures suggest that this chemical class is a worthwhile area for further antiparasitic drug discovery.

Insecticidal and Herbicidal Applications

Beyond medicine, thiazolyl-urea derivatives have found applications in agriculture as both insecticides and herbicides. The structural features of these compounds can be tailored to target specific pests or weeds.

In the realm of insecticides, novel anthranilic diamide (B1670390) derivatives incorporating a thiazole moiety have been designed. Compound 6e from this series exhibited excellent insecticidal activity against the diamondback moth (Plutella xylostella), with a median lethal concentration (LC50) of 0.65 mg/L, which is comparable to the commercial insecticide chlorantraniliprole. nih.gov Another study synthesized 1,3,4-thiadiazole (B1197879) thiourea derivatives containing dehydroabietic acid. One of these compounds, 3a , showed a mortality rate of 90.0% against the cotton bollworm (Helicoverpa armigera) at a concentration of 200 µg/ml. researchgate.net

As herbicides, thiadiazolyl ureas have demonstrated potent phytotoxicity. Specifically, 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea was found to have the strongest herbicidal activity among a series of related derivatives. researchgate.net The mechanism of action for many thiadiazole herbicides involves the inhibition of photosynthesis. researchgate.net These findings confirm the versatility of the thiazolyl-urea scaffold, with applications extending into crop protection.

Structure Activity Relationship Sar of 1 Cyclohexyl 3 Thiazol 2 Yl Urea Derivatives

Impact of Cyclohexyl Moiety Modifications on Biological Activity

Modifications to the cyclohexyl group in 1-cyclohexyl-3-thiazol-2-yl-urea derivatives have a pronounced effect on their biological activity. The bulky and lipophilic nature of the cyclohexyl ring is often crucial for anchoring the molecule within the hydrophobic pockets of target proteins.

Research on urea (B33335) derivatives as anti-tuberculosis agents has highlighted the importance of a bulky aliphatic ring system at the N-1 position of the urea. nih.gov While adamantyl substitution showed high activity, replacing it with a cyclohexyl group resulted in a considerable decrease in potency. nih.gov However, a cyclooctyl substitution only led to a minimal decrease in activity, suggesting that the size and conformation of the cycloalkane ring are significant determinants of biological efficacy. nih.gov

In other studies, the introduction of a cyclohexyl motif has been shown to alter key physicochemical properties such as lipophilicity, kinetic solubility, and metabolic stability. ontosight.ai For instance, in a series of CCR6 antagonists, the addition of a methyl group to the cyclohexane (B81311) ring enhanced potency by a remarkable 365-fold. ontosight.ai This underscores the sensitivity of biological activity to even minor structural changes on the cyclohexyl ring.

Furthermore, replacing a butyl substituent with a more lipophilic cyclohexyl moiety in a series of 2-(1-(2-(4-butylphenyl)-4-methylthiazol-5-yl)ethylidene)aminoguanidine analogues resulted in a four-fold increase in activity. nih.gov This demonstrates that in certain scaffolds, increasing the lipophilicity of the aliphatic ring can be advantageous for biological activity.

Table 1: Impact of Cycloalkyl Ring Modification on Anti-Tuberculosis Activity

| Compound | N-1 Substituent | Relative Activity |

|---|---|---|

| 1 | Adamantyl | High |

| 8 | Cyclohexyl | Considerably Decreased |

| 9 | Cyclopentyl | Considerably Decreased |

| 7 | Cyclooctyl | Minimally Decreased |

This table illustrates the general trend observed in the study of urea derivatives against M. tuberculosis, where the bulky adamantyl group was optimal. nih.gov

Influence of Thiazole (B1198619) Ring Substitution Patterns on Potency and Selectivity

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly modulates the potency and selectivity of this compound derivatives. nih.gov The electronic and steric properties of substituents on the thiazole ring, as well as their position, play a crucial role in determining the biological response.

Positional Effects of Thiazole Substituents

The position of substituents on the thiazole ring can dictate the orientation of the molecule within the binding site of a biological target, thereby influencing its activity. For instance, in a series of 2,4-disubstituted thiazole derivatives, the nature and position of the substituent on the phenyl ring attached to the thiazole moiety were found to be critical for antifungal activity. nih.gov

Electronic and Steric Effects of Thiazole Substituents

Steric factors also play a vital role. The size and shape of the substituents can influence the compound's ability to fit into the binding pocket of a receptor or enzyme. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to elicit a strong biological response.

Role of the Urea Linker in Ligand-Target Interactions

The urea linker is a key structural element in this compound and its analogs, playing a pivotal role in mediating interactions with biological targets. nih.govresearchgate.net The urea moiety is capable of forming multiple stable hydrogen bonds, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. nih.govresearchgate.net These interactions are fundamental for the specific biological activity and drug-like properties of urea derivatives. nih.gov

The urea functionality is often incorporated into drug candidates to modulate potency and selectivity. nih.gov The ability of the urea linker to establish key drug-target interactions has been demonstrated in various classes of bioactive compounds, including kinase inhibitors. researchgate.net For example, in the MAP kinase inhibitor BIRB 796, the urea moiety forms crucial hydrogen bonds with the hinge region of the p38 MAP kinase. nih.gov

Furthermore, modifications to the urea linker itself can have a profound impact on activity. Replacing the urea with a thiourea (B124793) in one series of anti-tuberculosis agents led to an 80-fold decrease in activity, while substitution with a carbamate (B1207046) resulted in an even greater loss of potency. nih.gov N-methylation of the urea also significantly diminished activity, highlighting the importance of the unsubstituted urea for optimal biological function in that particular scaffold. nih.gov

Stereochemical Considerations in Activity Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity. While specific studies on the stereochemistry of this compound were not found in the provided search results, the principles of stereochemistry are universally applicable in drug design.

For a molecule with chiral centers, different enantiomers or diastereomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One isomer may bind with high affinity and elicit a strong biological response, while the other may have low affinity or even bind to a different target, potentially leading to off-target effects.

In the case of this compound, the cyclohexyl ring can exist in different conformations, and the presence of substituents on either the cyclohexyl or thiazole ring could introduce chiral centers. A detailed stereochemical analysis would be necessary to determine the optimal configuration for a specific biological target.

Pharmacophore Elucidation for this compound Analogs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound analogs, the pharmacophore would typically consist of a hydrogen bond donor (the urea NH groups), a hydrogen bond acceptor (the urea carbonyl oxygen), and a hydrophobic region (the cyclohexyl ring). nih.govresearchgate.net

The thiazole ring itself can also be a key component of the pharmacophore, potentially participating in aromatic or other interactions with the target. researchgate.net The specific features of the pharmacophore will depend on the biological target. For instance, in the context of kinase inhibition, the urea moiety often serves to interact with the hinge region of the kinase, while the cyclohexyl and thiazole moieties would occupy adjacent hydrophobic pockets. mdpi.com

Computational studies, such as 3D-QSAR and molecular docking, are often employed to develop and refine pharmacophore models. These models can then be used to guide the design of new, more potent, and selective analogs. A study on urea derivatives as InhA inhibitors for tuberculosis utilized molecular docking to understand the binding interactions and support experimental findings. researchgate.net

Mechanistic Investigations of 1 Cyclohexyl 3 Thiazol 2 Yl Urea Biological Action

Molecular Target Identification and Validation

There is currently no publicly available scientific literature that identifies and validates a specific molecular target for 1-Cyclohexyl-3-thiazol-2-yl-urea.

While research on analogous compounds can offer clues, these remain speculative without direct experimental evidence. For instance, other urea-containing compounds have been identified as inhibitors of various enzymes. One such example is 1-Cyclohexyl-3-dodecyl urea (B33335), which has been recognized as a highly selective inhibitor of soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). However, this finding is specific to 1-Cyclohexyl-3-dodecyl urea and does not directly implicate sEH as a target for this compound.

Similarly, studies on different urea derivatives have pointed towards other potential targets. For example, certain N-pyrazole, N'-aryl ureas have been shown to bind to p38 mitogen-activated protein (MAP) kinase. In a separate line of research, thienopyrimidine derivatives containing a urea moiety have been designed as inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.gov Furthermore, some 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have been investigated for their potential to target the Epidermal Growth Factor Receptor (EGFR). mdpi.com

Another area of investigation for structurally related molecules involves interactions with genetic material. For example, 1-cyclohexyl-3-tosylurea and its metal complexes have been studied for their ability to bind to DNA, suggesting a potential mechanism of action involving the disruption of DNA processes. nih.gov

These examples from related compounds highlight the diverse range of potential molecular targets for urea derivatives. However, without dedicated research on this compound, its specific molecular target remains unknown.

Enzyme Active Site Interactions and Binding Modes

Specific details regarding the interaction of this compound with enzyme active sites and its binding modes are not available in the current scientific literature.

However, studies on analogous urea-based inhibitors provide insights into potential binding mechanisms. For urea derivatives that inhibit kinases, interactions with the ATP-binding site are common. For instance, in the case of GSK-3β inhibitors, the urea moiety can form hydrogen bonds with key amino acid residues in the active site, such as Val135 and the catalytic Lys85. nih.gov The heterocyclic ring attached to the urea can also form additional hydrogen bonds, further stabilizing the inhibitor-enzyme complex. nih.gov

Cellular Pathway Modulation

There is no specific information available in the scientific literature regarding the modulation of cellular pathways by this compound.

Based on the targets of related compounds, one could speculate on potential pathway involvement. For example, if this compound were to inhibit a kinase such as p38 MAP kinase or GSK-3β, it would impact the signaling pathways in which these enzymes are involved. The p38 MAP kinase pathway is a key regulator of the cellular response to stress and inflammation, and its inhibition can affect the production of pro-inflammatory cytokines like TNF-α and IL-1β. GSK-3β is a multifaceted kinase involved in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. nih.gov

Similarly, if the compound were to act as a soluble epoxide hydrolase inhibitor, it would modulate pathways regulated by epoxyeicosatrienoic acids, which are involved in the control of blood pressure, inflammation, and pain.

These are, however, purely hypothetical scenarios based on the activities of other, structurally different urea derivatives. Direct investigation into the effects of this compound on various cellular signaling pathways is required to understand its biological function.

Inhibition Kinetics Analysis

A detailed inhibition kinetics analysis for this compound is not available in the public domain. Such an analysis would require the identification of a specific enzyme target and subsequent biochemical assays to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For context, studies on other urea-based inhibitors have reported a range of inhibitory potencies. For example, some thienopyrimidine derivatives have been found to be moderate GSK-3β inhibitors with IC50 values in the micromolar range (e.g., 10.2 µM and 17.3 µM). nih.gov In the development of p38 MAP kinase inhibitors, optimization of the urea structure has led to compounds with high potency.

The following table provides examples of inhibition data for some urea derivatives against their respective targets. It is important to reiterate that this data is not for this compound and is provided for illustrative purposes only.

| Compound Class | Target Enzyme | Reported Potency (IC50) |

| Thienopyrimidine derivatives | GSK-3β | 10.2 µM and 17.3 µM nih.gov |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog | EGFR | 42.91 ± 0.80 nM mdpi.com |

To perform an inhibition kinetics analysis for this compound, researchers would first need to identify its molecular target. Subsequently, they would measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate. This would allow for the determination of key kinetic parameters and provide a quantitative measure of the compound's inhibitory activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 1-Cyclohexyl-3-thiazol-2-yl-urea, molecular docking simulations would be employed to understand its potential interactions with various biological targets. Thiazole (B1198619) and urea (B33335) derivatives have been studied as inhibitors of a range of enzymes, and docking studies are a key part of this research. nih.govnih.govderpharmachemica.com For instance, in studies of similar urea derivatives, docking has been used to identify key hydrogen bonding and hydrophobic interactions within the active sites of enzymes like fatty acid amide hydrolase (FAAH) and γ-amino butyric acid amino transferase. nih.govderpharmachemica.com

A hypothetical docking study of this compound against a protein target would likely reveal the urea moiety acting as a crucial hydrogen bond donor and acceptor. The thiazole ring could engage in π-π stacking or other non-covalent interactions with aromatic residues in the binding pocket, while the cyclohexyl group would likely occupy a hydrophobic pocket.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Active Site Predicted by Molecular Docking

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Urea NH groups | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Urea C=O group | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr, His, Arg, Lys, Main-chain N-H |

| Thiazole ring | π-π Stacking, π-cation | Phe, Tyr, Trp, His |

| Thiazole N and S atoms | Hydrogen Bond Acceptor, σ-hole bonding | Gln, Asn, Ser, Thr, His, Arg, Lys |

| Cyclohexyl ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into molecular properties such as orbital energies, charge distribution, and the stability of different conformations.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: to find the most stable three-dimensional arrangement of the atoms.

Calculate electronic properties: such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Determine the charge distribution: to understand how electrons are shared among the atoms, which is crucial for predicting intermolecular interactions.

In studies of related thiazole-hydrazone derivatives, DFT has been used to evaluate quantum chemical parameters and support experimental findings. urfu.ru Similarly, for this compound, DFT would provide a theoretical foundation for its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed dynamics of their interaction.

While no specific MD simulation studies on this compound are available, the methodology would be invaluable. An MD simulation could reveal:

Conformational Preferences: The cyclohexyl ring can adopt various conformations (chair, boat, twist-boat), and the urea and thiazole groups have rotational freedom. MD simulations can explore the conformational landscape and identify the most populated and biologically relevant shapes of the molecule.

Binding Stability: After docking this compound into a protein active site, an MD simulation can assess the stability of the predicted binding pose. It can show whether the key interactions are maintained over time, providing a more dynamic and realistic view of the binding event.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how water molecules might mediate or compete with ligand-protein interactions.

A study on urea-thiazole/benzothiazole (B30560) hybrids utilized molecular dynamics to support molecular docking results, highlighting the stability of the ligand in the active site of the target enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. QSAR is a powerful tool in drug design for predicting the activity of new compounds and for understanding which molecular properties are important for activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. The process would involve:

Data Collection: Synthesizing and testing a series of analogues of this compound.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

For example, a 3D-QSAR study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides successfully created a predictive model for their antifungal activity. nih.gov A similar approach could be applied to derivatives of this compound to guide the design of more potent analogues. acs.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a "fingerprint" of the intermolecular contacts.

Although a crystal structure for this compound is not publicly available, Hirshfeld surface analysis has been performed on structurally related compounds. For example, the analysis of a cyclobutyl-thiazole derivative revealed the contributions of different intermolecular contacts, such as H···H, C···H, and N···H interactions, to the crystal packing. nih.govnih.gov

If a crystal structure of this compound were determined, Hirshfeld analysis would likely highlight the importance of N-H···O and N-H···N hydrogen bonds involving the urea and thiazole groups, as well as numerous van der Waals contacts from the cyclohexyl ring.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Structurally Related Thiazole Derivative

| Interaction Type | Contribution (%) |

| H···H | 53% |

| C···H | 19% |

| N···H | 17% |

| (Data is illustrative and based on a related compound) nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. It is used to predict the regions of a molecule that are rich or poor in electrons, which in turn helps in understanding its reactivity and intermolecular interactions.

An MEP map of this compound would show:

Negative Potential (Red/Yellow): Regions with an excess of electrons, such as around the oxygen atom of the urea carbonyl and the nitrogen and sulfur atoms of the thiazole ring. These are sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Regions with a deficiency of electrons, such as around the hydrogen atoms of the urea N-H groups. These are sites for nucleophilic attack and hydrogen bond donation.

Neutral Potential (Green): Regions with a balanced electrostatic potential, such as the surface of the cyclohexyl group.

This information is valuable for understanding how the molecule would interact with a biological receptor or other molecules.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes

Consistent with the lack of studies on its ligating properties, there are no published reports on the synthesis and characterization of metal complexes involving 1-Cyclohexyl-3-thiazol-2-yl-urea. The synthesis of such complexes would typically involve reacting the compound with a metal salt in a suitable solvent. The resulting products would then be characterized using a variety of analytical techniques to determine their structure and properties. These techniques often include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify which donor atoms of the ligand are involved in coordination by observing shifts in the vibrational frequencies of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles between the metal and the ligand.

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Mass Spectrometry: To determine the molecular weight of the complex.

As no such studies have been performed for this compound, data tables detailing its metal complexes, their physicochemical properties, and spectroscopic data are not available.

Biological Activities of this compound Metal Complexes

The biological activities of metal complexes are often different from, and sometimes enhanced compared to, their parent ligands. The formation of a metal complex can alter properties such as lipophilicity, which can affect a molecule's ability to cross cell membranes. While there is a patent that mentions this compound in the context of its potential as a glucokinase activator, this does not pertain to its metal complexes. googleapis.com

A thorough search of the scientific literature reveals no investigations into the biological activities of any metal complexes of this compound. Consequently, there is no information on their potential antimicrobial, anticancer, or other therapeutic properties.

Theoretical Aspects of Metal-Ligand Interactions

Theoretical studies, such as those employing Density Functional Theory (DFT), are powerful tools for understanding the nature of bonding, the electronic structure, and the stability of metal complexes. Such calculations can provide insights into the metal-ligand bond energies, the distribution of electron density, and the molecular orbital interactions.

However, in the absence of any synthesized and characterized metal complexes of this compound, no theoretical studies on its metal-ligand interactions have been reported. The exploration of its coordination chemistry through computational methods remains a future prospect.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The future of 1-Cyclohexyl-3-thiazol-2-yl-urea research will likely involve the development of more efficient and environmentally friendly synthetic methodologies. Traditional methods for creating urea (B33335) derivatives often rely on established but potentially hazardous reagents. nih.govacs.org Future explorations could focus on enabling chemical tools such as continuous flow chemistry, microwave-assisted synthesis, and ultrasound-mediated reactions. nih.gov These technologies offer the potential for higher yields, shorter reaction times, and improved safety profiles. nih.gov Furthermore, developing catalyst-free synthetic protocols at room temperature would represent a significant advancement in the sustainable production of this and related compounds. researchgate.net

Design and Synthesis of Advanced Analogs with Enhanced Specificity

A primary avenue for future research lies in the rational design and synthesis of advanced analogs of this compound. By systematically modifying the cyclohexyl and thiazole (B1198619) moieties, researchers can explore the structure-activity relationships (SAR) that govern the compound's potential biological effects. researchgate.net For instance, the introduction of various substituents on the thiazole ring or alterations to the cyclohexyl group could lead to analogs with enhanced potency and selectivity for specific biological targets. nih.gov The urea linkage itself is a key pharmacophore known to form critical hydrogen bond interactions with protein targets, and its modification or bioisosteric replacement could fine-tune the compound's properties. nih.govnih.gov

Multi-Targeted Drug Design Strategies

Given that the thiazole and urea scaffolds are present in numerous drugs with diverse mechanisms of action, a compelling future direction is the development of multi-targeted agents based on the this compound framework. researchgate.netnih.gov For example, derivatives could be engineered to simultaneously inhibit multiple enzymes or receptors involved in complex diseases like cancer. nih.gov Thiazole-based compounds have shown potential as dual inhibitors of targets such as EGFR and VEGFR-2, which are crucial in tumor growth and angiogenesis. nih.gov By strategically combining pharmacophores, it may be possible to create novel therapeutics that can overcome drug resistance and offer improved efficacy. researchgate.net

Application in Chemical Biology Tools

Beyond therapeutic applications, this compound and its future analogs could serve as valuable chemical biology tools. These compounds can be designed as chemical probes to investigate the function of specific proteins or pathways. nih.gov For instance, by attaching fluorescent tags or other reporter groups, researchers could visualize the localization and interactions of these molecules within living cells. Such tools are instrumental in target identification and validation, providing deeper insights into cellular processes and disease mechanisms. nih.gov

Methodological Advancements in Characterization and Biological Assessment

Future research will also benefit from advancements in the characterization and biological assessment of this compound and its derivatives. The use of sophisticated spectroscopic techniques, such as advanced NMR and mass spectrometry, will be crucial for unambiguous structure elucidation. nih.gov In terms of biological evaluation, high-throughput screening assays will enable the rapid assessment of large libraries of analogs against a wide range of biological targets. nih.gov Furthermore, the development of more predictive in vitro and in vivo models will be essential to evaluate the efficacy and metabolic stability of new compounds, bridging the gap between promising laboratory findings and potential clinical applications. nih.gov

Q & A

Q. Q: What are the standard synthetic routes for 1-cyclohexyl-3-thiazol-2-yl-urea, and how can reaction conditions be optimized?

A: The compound is typically synthesized via the reaction of cyclohexyl isocyanate with 2-aminothiazole derivatives in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization involves controlling variables such as solvent polarity, temperature, and stoichiometric ratios. For example, toluene reflux (~110°C) may favor higher yields compared to lower-boiling solvents. Factorial design experiments (e.g., varying temperature, solvent, and catalyst loading) can systematically identify optimal conditions .

Advanced Analytical Characterization

Q. Q: What advanced analytical techniques are recommended for confirming the structure and purity of this compound?

A: X-ray crystallography is the gold standard for structural confirmation, as demonstrated for analogous urea-thiadiazole hybrids . Complementary techniques include:

- NMR spectroscopy : To verify substituent positions (e.g., cyclohexyl proton splitting patterns).

- High-resolution mass spectrometry (HRMS) : For exact molecular weight validation.

- HPLC-PDA : To assess purity (>95%) and detect trace byproducts . Challenges include distinguishing regioisomers; tandem MS/MS or 2D NMR (e.g., NOESY) may resolve ambiguities .

Structure-Activity Relationship (SAR) Studies

Q. Q: How can researchers design SAR studies to explore the biological activity of this compound derivatives?

A: Key strategies include:

- Substituent variation : Modifying the thiazole ring (e.g., introducing electron-withdrawing groups) or cyclohexyl moiety (e.g., fluorination) to probe electronic effects .

- Bioisosteric replacement : Replacing urea with thiourea or sulfonamide groups to assess binding affinity changes .

- Computational docking : Using software like AutoDock to predict interactions with target proteins (e.g., kinases or bacterial enzymes) . Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Handling Contradictory Data in Biological Assays

Q. Q: How should researchers address discrepancies in biological activity data across studies?

A: Follow a systematic approach:

Verify assay conditions : Check solvent (DMSO concentration), cell line viability, and positive controls (e.g., ciprofloxacin for antibacterial tests) .

Replicate experiments : Ensure statistical significance (n ≥ 3) and exclude batch-dependent anomalies.

Characterize batch purity : Impurities >5% can skew results; use DSC or TGA to detect polymorphic variations .

Collaborate cross-lab : Share samples for independent validation .

Computational Modeling for Reaction Design

Q. Q: How can computational methods accelerate the design of novel derivatives or reaction pathways?

A: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for urea formation . Tools like Gaussian or ORCA model reaction thermodynamics, while machine learning (e.g., SchNet) can screen substituent libraries for desired properties (e.g., solubility or logP) . Pair computational predictions with high-throughput experimentation to validate hypotheses.

Solubility and Stability Challenges

Q. Q: What methodologies address poor aqueous solubility or thermal instability of this compound?

A:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via antisolvent precipitation .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. PXRD identifies polymorphic shifts, while Arrhenius plots predict shelf life .

Scaling Synthesis from Lab to Pilot Scale

Q. Q: What engineering considerations are critical for scaling up synthesis?

A: Key factors include:

- Heat transfer : Switch from batch to flow reactors for exothermic reactions to improve temperature control .

- Purification : Replace column chromatography with crystallization (optimize solvent ratios via ternary phase diagrams) .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Mechanistic Studies of Urea Formation

Q. Q: How can researchers elucidate the reaction mechanism of urea bond formation in this compound?

A: Advanced methods include:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reactants to identify rate-limiting steps.

- In situ IR spectroscopy : Monitor isocyanate consumption and intermediate formation .

- Trapping experiments : Add scavengers (e.g., methanol) to isolate intermediates for NMR characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.